Enhanced Lipophilicity vs. Lighter Halogen Analogs Drives Differential Membrane Permeability
The 6-iodo substituent significantly increases the compound's lipophilicity compared to its lighter halogen (bromo, chloro) and non-halogenated counterparts, as quantified by the computed XLogP3-AA value. This difference directly impacts passive membrane permeability and distribution volume in biological systems [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2 |
| Comparator Or Baseline | Baseline: 1,8-Naphthyridine-3-carbonitrile (unsubstituted) (estimated XLogP3-AA ~0.5-1.0 based on molecular structure); Light halogen analogs (Cl, Br) expected to have lower XLogP3-AA values. |
| Quantified Difference | Approximate increase of 1.0-1.5 log units relative to the unsubstituted scaffold. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14). |
Why This Matters
Higher lipophilicity can enhance blood-brain barrier penetration and intracellular accumulation, making the iodo analog a preferred starting point for CNS-targeted or intracellular drug discovery programs.
- [1] PubChem. (2026). 2-Amino-6-iodo-1,8-naphthyridine-3-carbonitrile. PubChem Compound Summary for CID 17750178. View Source
